molecular formula C16H13ClFNO3 B11238345 N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11238345
M. Wt: 321.73 g/mol
InChI Key: OGTZULUPKMZENM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzodioxepine ring system, which is fused with a carboxamide group and substituted with chloro and fluoro groups on the phenyl ring. The unique structural features of this compound make it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzodioxepine Ring: The benzodioxepine ring can be synthesized through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide under basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride or ester) in the presence of a coupling agent like EDCI or DCC.

    Substitution with Chloro and Fluoro Groups: The chloro and fluoro substituents are introduced via electrophilic aromatic substitution reactions using appropriate halogenating agents like N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce or replace substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: N-chlorosuccinimide (NCS), N-fluorobenzenesulfonimide (NFSI)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development.

    Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion (ADME) properties.

    Material Science: The compound’s unique structural properties make it a candidate for the development of advanced materials, such as polymers and nanomaterials, with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in cancer research, the compound may inhibit the activity of certain tyrosine kinases, leading to the disruption of signaling pathways that promote cell proliferation and survival. The compound’s ability to modulate these pathways is attributed to its binding affinity and specificity for the target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares similar halogen substituents but differs in its core structure, which is a thiazole ring instead of a benzodioxepine ring.

    N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine:

Uniqueness

N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its benzodioxepine ring system, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C16H13ClFNO3

Molecular Weight

321.73 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C16H13ClFNO3/c17-12-9-11(3-4-13(12)18)19-16(20)10-2-5-14-15(8-10)22-7-1-6-21-14/h2-5,8-9H,1,6-7H2,(H,19,20)

InChI Key

OGTZULUPKMZENM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl)OC1

Origin of Product

United States

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